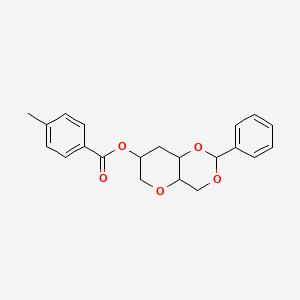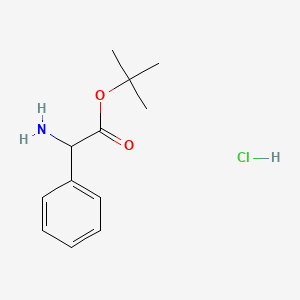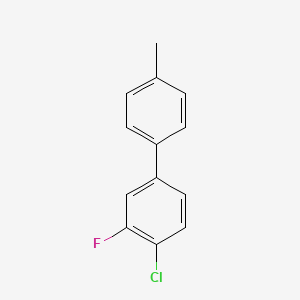![molecular formula C7H6BrClO4S2 B12097251 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid is an organosulfur compound featuring a thiophene ring substituted with bromine and a chlorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid typically involves multi-step organic reactions One common route starts with the bromination of thiophene to introduce the bromine atom at the desired position This is followed by sulfonylation to attach the chlorosulfonyl group
Bromination: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.
Sulfonylation: The brominated thiophene is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
Coupling Reaction: The intermediate product is coupled with a propanoic acid derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The propanoic acid moiety can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine or chlorosulfonyl groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the thiophene ring.
Major Products Formed
Substitution: Products with new functional groups replacing bromine or chlorosulfonyl.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Scientific Research Applications
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropionic acid: Lacks the thiophene ring and chlorosulfonyl group.
4-Bromothiophene-2-carboxylic acid: Similar thiophene structure but without the propanoic acid moiety.
5-Chlorosulfonyl-2-thiophenecarboxylic acid: Contains the chlorosulfonyl group but differs in the position and additional functional groups.
Uniqueness
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research, from synthetic chemistry to potential therapeutic applications.
Properties
Molecular Formula |
C7H6BrClO4S2 |
|---|---|
Molecular Weight |
333.6 g/mol |
IUPAC Name |
3-(4-bromo-5-chlorosulfonylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H6BrClO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h3H,1-2H2,(H,10,11) |
InChI Key |
YEJIMACIUCYPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)

